3-Chloro-4-(imidazol-1-yl)benzonitrile is a novel core structure designed for androgen receptor (AR) antagonists. [] It is a product of scaffold hopping from existing AR antagonists targeting the ligand-binding pocket (LBP). [] This compound represents a potential starting point for developing new therapeutics for prostate cancer (PCa) by potentially targeting the non-LBP site of AR. []
3-Chloro-4-(imidazol-1-yl)benzonitrile is a chemical compound with the molecular formula C10H7ClN4. It features a benzene ring substituted with a chlorine atom and an imidazole group, making it a significant derivative of benzonitrile. This compound is classified as an organic compound and is known for its role in various chemical syntheses and biological applications.
The compound can be synthesized through specific chemical reactions involving starting materials such as 2-chloro-4-nitrobenzonitrile and imidazole. Its synthesis and applications have been documented in various scientific literature, highlighting its utility in medicinal chemistry and materials science.
3-Chloro-4-(imidazol-1-yl)benzonitrile falls under the category of aromatic nitriles and heterocyclic compounds due to the presence of both the nitrile group and the imidazole ring. It is often utilized in research for its potential biological activities, particularly in enzyme inhibition and receptor modulation.
The synthesis of 3-chloro-4-(imidazol-1-yl)benzonitrile typically involves a nucleophilic substitution reaction where imidazole displaces a nitro group on 2-chloro-4-nitrobenzonitrile. The general procedure includes:
The reaction conditions can be optimized by adjusting the temperature, solvent, and concentration of reactants to maximize yield and minimize by-products. Continuous flow reactors may also be employed for industrial-scale synthesis to enhance efficiency.
The molecular structure of 3-chloro-4-(imidazol-1-yl)benzonitrile consists of a chlorinated benzene ring bonded to an imidazole moiety through a carbon-nitrogen bond.
Key structural data include:
3-Chloro-4-(imidazol-1-yl)benzonitrile can participate in several types of chemical reactions:
Common reagents for these reactions include:
The outcomes of these reactions vary based on the specific conditions applied.
The mechanism of action for 3-chloro-4-(imidazol-1-yl)benzonitrile primarily revolves around its interactions with biological targets:
These interactions make it a candidate for further studies in pharmacology and biochemistry.
3-Chloro-4-(imidazol-1-yl)benzonitrile exhibits typical physical properties associated with aromatic compounds:
The compound is stable under standard laboratory conditions but may react under specific conditions (e.g., strong acids or bases). Its reactivity profile allows it to participate in diverse chemical transformations, making it useful in synthetic chemistry.
3-Chloro-4-(imidazol-1-yl)benzonitrile has several significant applications:
3-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1341988-51-9) is a polyfunctional heterocyclic compound with systematic IUPAC name 3-chloro-4-(1H-imidazol-1-yl)benzonitrile. Its molecular formula (C₁₀H₆ClN₃) integrates three key pharmacophores: a chlorinated benzene ring, a nitrile group (-C≡N), and an imidazole moiety [2] [3]. The imidazole ring, a planar 10π-electron aromatic system, exhibits π-excessive character at the N1-C2-N3 positions and π-deficient properties at C4-C5, enabling dual electronic behavior [1] [6]. This amphoteric character permits simultaneous participation in hydrogen bonding (as both donor and acceptor) and coordination chemistry (via N3). The nitrile group enhances dipole moment (calculated: 4.2 D) and serves as a versatile handle for chemical derivatization, while the ortho-chloro substituent influences conformational rigidity [2] [6].
Table 1: Nomenclature and Structural Descriptors | Property | Value/Descriptor | |--------------|------------------------| | CAS Registry | 1341988-51-9 | | IUPAC Name | 3-Chloro-4-(1H-imidazol-1-yl)benzonitrile | | Molecular Formula | C₁₀H₆ClN₃ | | Molecular Weight | 203.63 g/mol | | SMILES | N#CC1=CC=C(N2C=CN=C2)C(Cl)=C1 | | Key Structural Features | • Imidazole (bioisostere for purines) • Ortho-substituted aryl chloride • Electron-withdrawing nitrile |
The synthesis of imidazole derivatives evolved significantly from Radziszewski’s 1882 discovery of the multicomponent reaction between aldehydes, ammonia, and acyl anions [1]. Early routes to 1-aryl-imidazoles suffered from harsh conditions and low yields (<30%). Modern synthesis of 3-Chloro-4-(imidazol-1-yl)benzonitrile employs two optimized strategies:
Table 2: Evolution of Key Synthetic Methods | Era | Method | Conditions | Yield (%) | Advancements | |---------|------------|----------------|---------------|-----------------| | Pre-2000 | Classical Radziszewski | Ethanol reflux, 12-24h | 30-45 | Limited scalability, low regioselectivity | | 2000-2010 | Copper-catalyzed N-arylation | DMF, 120°C, CuI/1,10-phenanthroline | 70 | Improved C-N coupling efficiency | | Post-2010 | Microwave cyclization | 150°C, 15 min, solvent-free | 78-82 | Energy efficiency, reduced reaction time | | Industrial (Current) | Continuous-flow coupling | Pd/Cu catalysis, residence time 5 min | 85-92 | Kilogram-scale production, high purity |
Medicinal Chemistry
As a privileged scaffold, this compound bridges heterocyclic and medicinal chemistry:
Materials Science
Table 3: Key Applications and Derivative Activities | Application Domain | Derivative/Complex | Key Property/Bioactivity | |------------------------|--------------------------|------------------------------| | Oncology | 4-[(3-Cyanophenyl)amino]-N-(3-chloro-4-(imidazol-1-yl)phenyl)pyrimidine-2-amine | EGFRT790M inhibition (IC₅₀ = 4.2 nM) | | Antibacterials | 2-Methyl-5-nitro-1-(3-chloro-4-cyanophenyl)imidazole | DNA gyrase inhibition (MIC: 0.8 µg/mL vs MRSA) | | Metal-Organic Frameworks | [Zn4O(C10H6ClN3)3]·6DMF | CO2 adsorption: 4.8 mmol/g at 273K | | Sensors | Eu(III)@C10H6ClN3-dicarboxylate | Hg2+ detection limit: 0.1 nM |
Table 4: Structurally Related Compounds in Pharmaceutical Development | Compound Name | Core Structure | Therapeutic Area | |-------------------|---------------------|----------------------| | Entacapone | Nitrocatechol | Parkinson’s disease | | Flutamide | Nitroanilide | Prostate cancer | | Dantrolene | Nitrofuran | Malignant hyperthermia | | Acenocoumarol | Nitrocoumarin | Anticoagulant | | Nifedipine | Nitrodihydropyridine | Hypertension | | Omeprazole | Benzimidazole | Antiulcer |
The integration of imidazole versatility, nitrile reactivity, and chloro-substituent robustness establishes 3-Chloro-4-(imidazol-1-yl)benzonitrile as a multifaceted building block. Its synthetic accessibility and derivatization potential continue to inspire innovations across chemical disciplines, particularly in targeted drug discovery and functional materials engineering [1] [4] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2